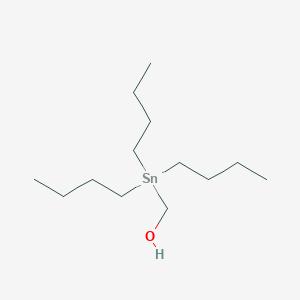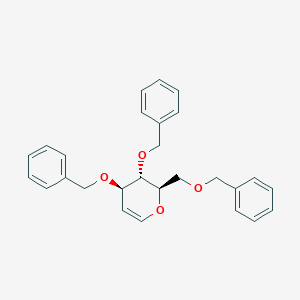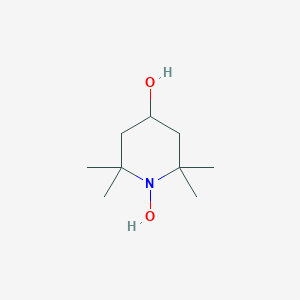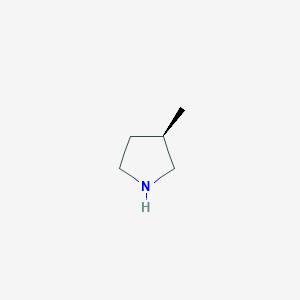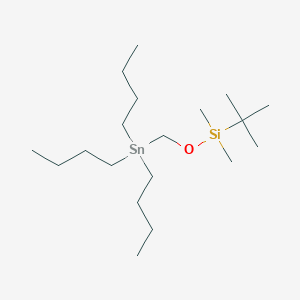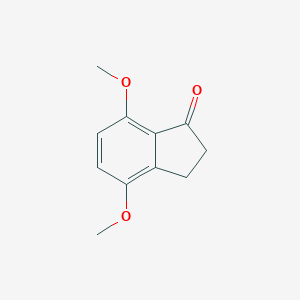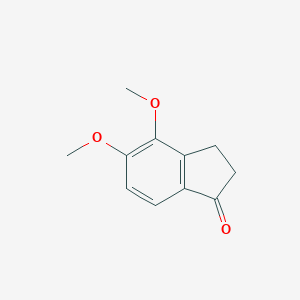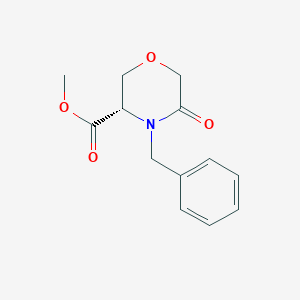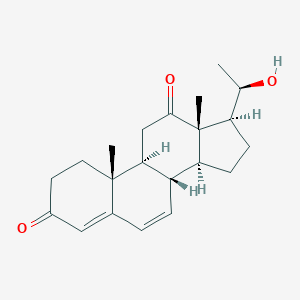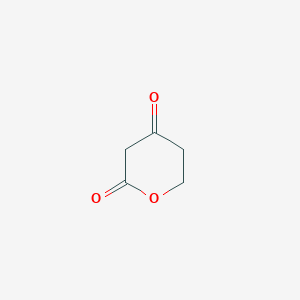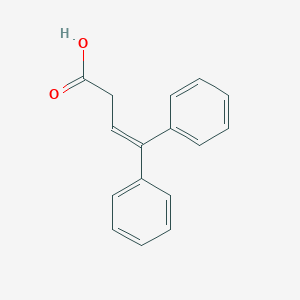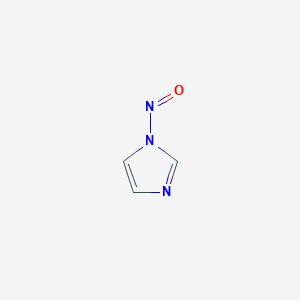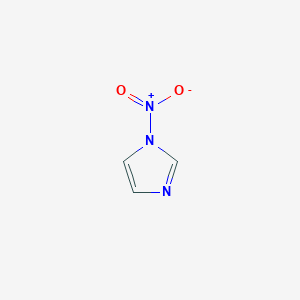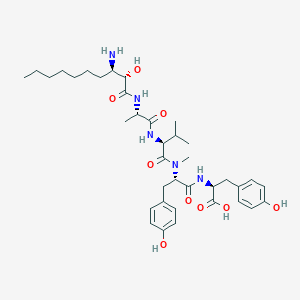
Microginin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Microginin is a cyclic peptide that has been isolated from the marine cyanobacterium Microcystis aeruginosa. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Due to its unique structure and potent bioactivity, microginin has attracted significant attention from researchers in the fields of natural products chemistry and drug discovery.
作用機序
The mechanism of action of microginin is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of protein synthesis. Microginin has been shown to be effective against a wide range of bacteria and fungi, including drug-resistant strains. It has also been shown to have antitumor activity against several cancer cell lines.
生化学的および生理学的効果
Microginin has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using microginin in lab experiments include its potent bioactivity, its ability to inhibit drug-resistant bacteria and fungi, and its potential as a lead compound for the development of new drugs. However, there are also limitations to using microginin in lab experiments, including the difficulty of synthesizing the peptide and the potential for toxicity at high concentrations.
将来の方向性
There are several future directions for research on microginin. One area of interest is the development of new synthetic methods for producing the peptide, which could make it more accessible for drug development. Another area of interest is the investigation of the potential of microginin as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of microginin and its potential applications in drug discovery.
合成法
The synthesis of microginin is a complex process that involves several steps. The first step is the isolation of the cyanobacterium Microcystis aeruginosa from the marine environment. The next step is the extraction of the microginin peptide from the cyanobacterium using solvent extraction techniques. Once the peptide has been isolated, it can be purified using chromatography techniques such as high-performance liquid chromatography (HPLC).
科学的研究の応用
Microginin has been the subject of extensive scientific research due to its potent bioactivity and unique structure. Researchers have investigated its potential as a lead compound for the development of new drugs to treat a range of diseases, including cancer and infectious diseases. Microginin has also been studied for its potential as a tool for studying cellular processes and as a potential therapeutic agent for neurodegenerative diseases.
特性
CAS番号 |
148207-43-6 |
|---|---|
製品名 |
Microginin |
分子式 |
C37H55N5O9 |
分子量 |
713.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C37H55N5O9/c1-6-7-8-9-10-11-28(38)32(45)35(48)39-23(4)33(46)41-31(22(2)3)36(49)42(5)30(21-25-14-18-27(44)19-15-25)34(47)40-29(37(50)51)20-24-12-16-26(43)17-13-24/h12-19,22-23,28-32,43-45H,6-11,20-21,38H2,1-5H3,(H,39,48)(H,40,47)(H,41,46)(H,50,51)/t23-,28+,29-,30-,31-,32-/m0/s1 |
InChIキー |
KPCUJSJUCHBAJR-LMLZXVFXSA-N |
異性体SMILES |
CCCCCCC[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O)N |
SMILES |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
正規SMILES |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
配列 |
AVYY |
同義語 |
N-[(2S,3R)-3-amino-2-hydroxy-1-oxodecyl]-L-alanyl-L-valyl-N-methyl-L-tyrosyl-L-tyrosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)
